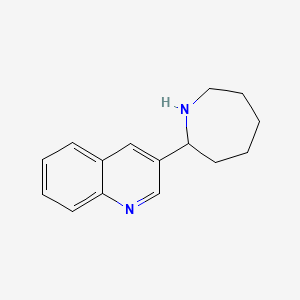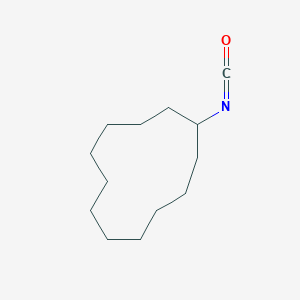
Cyclododecyl isocyanate
Descripción general
Descripción
Cyclododecyl isocyanate is an organic compound with the molecular formula C13H23NO. It is a member of the isocyanate family, characterized by the presence of the isocyanate functional group (-NCO). This compound is notable for its use in various chemical reactions and industrial applications due to its reactivity and unique structural properties .
Métodos De Preparación
Cyclododecyl isocyanate can be synthesized through several methods. One common approach involves the reaction of cyclododecylamine with phosgene. This method, while effective, requires careful handling due to the toxicity of phosgene. An alternative method involves the use of non-phosgene routes, such as the reaction of cyclododecylamine with carbon monoxide and chlorine, followed by the decomposition of the resulting carbamoyl chloride .
Industrial production of this compound typically employs the phosgene method due to its efficiency and scalability. ongoing research aims to develop safer and more environmentally friendly methods .
Análisis De Reacciones Químicas
Cyclododecyl isocyanate undergoes a variety of chemical reactions, primarily driven by the reactivity of the isocyanate group. Key reactions include:
Hydrolysis: Reacts with water to form cyclododecylamine and carbon dioxide.
Alcoholysis: Reacts with alcohols to form urethanes.
Aminolysis: Reacts with amines to form ureas.
Polymerization: Can undergo polymerization reactions to form polyurethanes.
Common reagents used in these reactions include water, alcohols, and amines, with reaction conditions varying based on the desired product. Major products formed from these reactions include urethanes, ureas, and polyurethanes .
Aplicaciones Científicas De Investigación
Cyclododecyl isocyanate has a wide range of applications in scientific research and industry:
Chemistry: Used as a building block in the synthesis of various organic compounds, including polyurethanes and other polymers.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems and as a reagent in the synthesis of pharmaceuticals.
Industry: Utilized in the production of coatings, adhesives, and foams due to its reactivity and ability to form strong bonds .
Mecanismo De Acción
The mechanism of action of cyclododecyl isocyanate is primarily based on the reactivity of the isocyanate group. This group can react with nucleophiles such as water, alcohols, and amines, leading to the formation of various products. The reactivity is driven by the electrophilic nature of the carbon atom in the isocyanate group, which is susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
Cyclododecyl isocyanate can be compared to other isocyanates such as dodecyl isocyanate and hexyl isocyanate. While all these compounds share the isocyanate functional group, this compound is unique due to its cyclic structure, which imparts different reactivity and physical properties. For example, dodecyl isocyanate, with a linear structure, may exhibit different reactivity and solubility characteristics compared to the cyclic this compound .
Similar compounds include:
Dodecyl isocyanate: (linear structure)
Hexyl isocyanate: (shorter carbon chain)
Cyclohexyl isocyanate: (smaller cyclic structure)
Propiedades
IUPAC Name |
isocyanatocyclododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c15-12-14-13-10-8-6-4-2-1-3-5-7-9-11-13/h13H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFYIRDGTIUCAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(CCCCC1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400332 | |
| Record name | Cyclododecyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480439-08-5 | |
| Record name | Cyclododecyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 480439-08-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


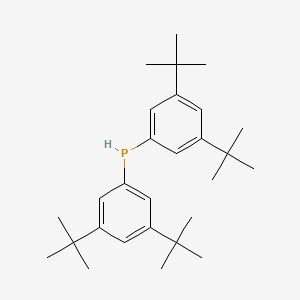
![6-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1608390.png)
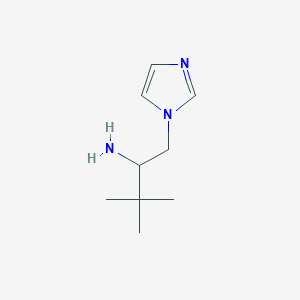
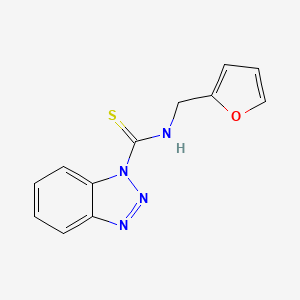
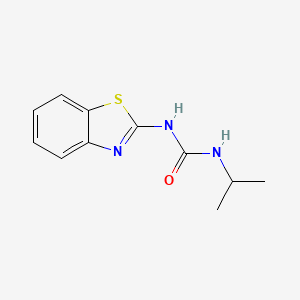
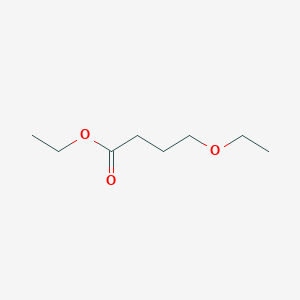
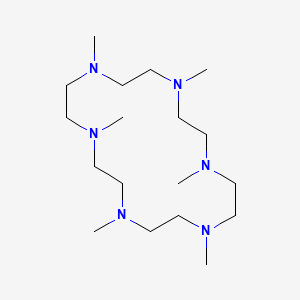
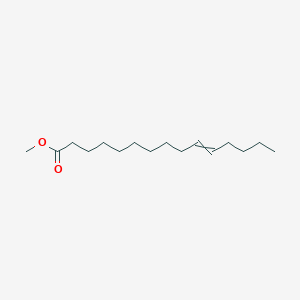
![5-[(2-Methylpropan-2-yl)oxy]-2-[(3-nitropyridin-2-yl)sulfanylamino]-5-oxopentanoic acid](/img/structure/B1608403.png)
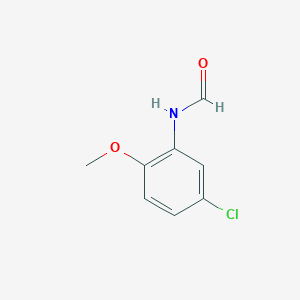
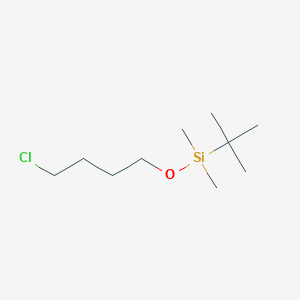
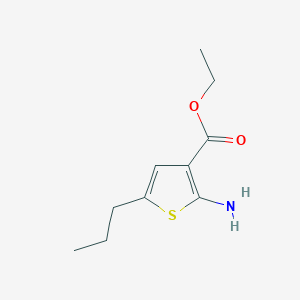
![ethyl 2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1608409.png)
